molecular formula C15H22BNO4 B7952927 2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

Cat. No.: B7952927
M. Wt: 291.15 g/mol
InChI Key: KZQZNCVEBLXMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is an organic compound that features a boronic ester group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions involving the amino group.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester group.

    Amides: Formed through nucleophilic substitution of the amino group.

Scientific Research Applications

2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the amino group may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is unique due to its combination of an amino acid backbone with a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-6-10(8-11)9-12(17)13(18)19/h5-8,12H,9,17H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQZNCVEBLXMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.